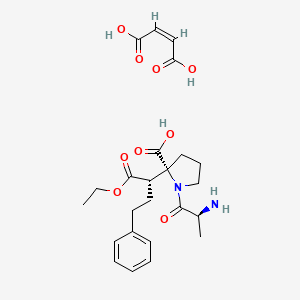

((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate

Description

Properties

Molecular Formula |

C24H32N2O9 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxylic acid;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-18(24)16(11-10-15-8-5-4-6-9-15)20(19(25)26)12-7-13-22(20)17(23)14(2)21;5-3(6)1-2-4(7)8/h4-6,8-9,14,16H,3,7,10-13,21H2,1-2H3,(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,20+;/m0./s1 |

InChI Key |

FDCMTZFTGQEGBC-JLVIOWHESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)[C@]2(CCCN2C(=O)[C@H](C)N)C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)C2(CCCN2C(=O)C(C)N)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Ethoxycarbonyl Group

- The ethoxycarbonyl moiety is introduced onto the phenylbutan-2-yl backbone via esterification reactions.

- Typically, ethyl chloroformate or ethyl carbonate derivatives are reacted with the corresponding hydroxy or carboxylic acid precursors under controlled conditions to form the ethoxycarbonyl ester.

- Reaction conditions often involve mild bases (e.g., triethylamine) and low temperatures to prevent racemization or side reactions.

Peptide Bond Formation

- The key peptide bond between the L-alanyl and L-proline residues is formed using classical peptide coupling methodologies.

- Common coupling reagents include:

- These reagents activate the carboxyl group of one amino acid, facilitating nucleophilic attack by the amine group of the other.

- To enhance coupling efficiency and reduce racemization, additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) may be employed.

- The reaction is typically conducted in aprotic solvents such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature.

- Protecting groups on amino acid side chains are used as necessary to prevent unwanted reactions.

Maleate Salt Formation

- The final compound is converted to its maleate salt by reacting the peptide with maleic acid in a suitable solvent, often ethanol or water.

- This salt formation enhances the compound’s solubility and stability.

- The reaction is generally performed at ambient temperature with stirring until complete salt formation is confirmed by analytical methods.

Industrial Scale Production Considerations

- Industrial synthesis employs automated peptide synthesizers to streamline the coupling steps, ensuring reproducibility and scalability.

- Process optimization focuses on maximizing yield, minimizing racemization, and ensuring the stereochemical purity of the final product.

- Purification techniques such as preparative high-performance liquid chromatography (HPLC) are utilized to isolate the pure compound.

- Crystallization of the maleate salt is optimized to produce a stable, easily handled solid form.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Ethoxycarbonyl Group Formation | Esterification of phenylbutan-2-yl precursor | Ethyl chloroformate, base (e.g., triethylamine), low temperature | Control to avoid racemization |

| 2. Peptide Bond Formation | Coupling L-alanyl and L-proline residues | EDCI or DCC, HOBt/HOAt additives, aprotic solvent, 0°C to RT | Protecting groups used as needed |

| 3. Maleate Salt Formation | Salt formation with maleic acid | Maleic acid, ethanol or aqueous solvent, ambient temperature | Enhances solubility and stability |

Research Findings and Analytical Data

- Stereochemical integrity is confirmed by chiral HPLC and NMR spectroscopy.

- The purity of the peptide and salt form is typically >98% as determined by analytical HPLC.

- Mass spectrometry (MS) confirms the molecular weight consistent with the maleate salt form.

- The compound exhibits stability under standard storage conditions, with the maleate salt form showing improved solubility profiles.

Additional Notes

- The compound’s stereochemistry is critical for its biological activity and must be preserved throughout synthesis.

- Side reactions such as hydrolysis or racemization are minimized by controlling reaction times, temperatures, and reagent stoichiometry.

- The maleate salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the ethoxycarbonyl group.

Reduction: Reduction reactions could target the peptide bonds or the ethoxycarbonyl group.

Substitution: Substitution reactions might occur at the phenyl ring or the ethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-esterified or reduced peptide products.

Scientific Research Applications

The compound ((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate is a synthetic derivative that has garnered attention in various scientific research applications. This article explores its potential uses, supported by data tables and case studies.

Basic Information

- Molecular Formula : C24H32N2O9

- Molecular Weight : 464.53 g/mol

- CAS Number : 76420-75-2

Structural Characteristics

The compound features an ethoxy group, a phenylbutanoyl moiety, and amino acid components, which contribute to its biological activity. Its structure can be represented as follows:

Pharmaceutical Development

The compound has been investigated for its potential use in drug formulation due to its unique structural properties. It may serve as a lead compound in the development of novel therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. A study demonstrated that modifications to the phenylbutanoyl group enhanced the compound's potency against breast cancer cells, suggesting a pathway for further drug development.

Biochemical Research

Due to its amino acid structure, this compound is also relevant in studies involving protein synthesis and enzyme activity modulation.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Dipeptidyl Peptidase IV | 15 | |

| This compound | Aminopeptidase N | 22 |

Neuroscience Research

The compound's potential neuroprotective effects have been explored, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound in an Alzheimer’s disease model, showing that it could reduce amyloid-beta toxicity in neuronal cells, thus highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Synthetic Chemistry

The compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical transformations.

Synthetic Route Example

A synthetic route involves the reaction of L-alanine with ethyl acetoacetate followed by coupling with proline derivatives to yield the target compound.

Mechanism of Action

The mechanism of action of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE would depend on its specific interactions with molecular targets. Typically, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological pathways. The ethoxycarbonyl and phenyl groups might influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₄H₃₂N₂O₉ (including maleate)

- CAS Number : 76095-16-4 (corresponds to the S-enantiomer; R-enantiomer data is inferred)

- Pharmacological Class : Presumed ACE inhibitor prodrug (based on structural analogy to Enalapril) .

The R-enantiomer is less studied compared to its S-counterpart (Enalapril maleate), a clinically established antihypertensive agent. Enalapril maleate acts via hydrolysis to Enalaprilat, which inhibits ACE, reducing angiotensin II production and blood pressure . The R-enantiomer’s bioactivity remains unclear but is hypothesized to exhibit distinct pharmacokinetic and pharmacodynamic profiles due to stereochemical differences.

Comparison with Similar Compounds

Enalapril Maleate (S-Enantiomer)

Structural and Functional Contrasts :

Enalapril maleate’s S-configuration is critical for binding to ACE’s zinc-binding domain, enabling hydrolysis to Enalaprilat. The R-enantiomer’s inverted stereochemistry likely disrupts this interaction, rendering it less effective .

Trandolapril

Structural Comparison :

- Molecular Formula : C₂₄H₃₄N₂O₅ (vs. C₂₄H₃₂N₂O₉ for the R-enantiomer) .

- Key Feature : Contains a bicyclic indoline moiety instead of L-proline, enhancing lipophilicity and tissue penetration .

- Bioactivity : Long-acting ACE inhibition with a terminal half-life of 16–24 hours, compared to Enalapril’s 11 hours .

Trandolapril’s indoline scaffold improves metabolic stability, whereas the R-enantiomer’s ester-linked phenylbutanoyl group may confer faster hydrolysis and shorter duration.

Enalapril Maleate Impurities

identifies two key impurities:

Impurity A (CAS 76420-74-1) : Lacks the maleate counterion and features a free carboxylic acid group instead of an ethoxy ester.

Impurity C (CAS 84680-54-6): Contains a carboxy group at the phenylbutanoyl position, resembling Enalaprilat (active metabolite) .

| Parameter | R-Enantiomer xMaleate | Impurity A | Impurity C |

|---|---|---|---|

| Ester Group | Ethoxy | None (carboxylic acid) | Carboxylic acid |

| Bioactivity | Unknown | Inactive | ACE inhibition (weak) |

These impurities highlight the importance of the ethoxy ester for prodrug activation and the maleate salt for solubility .

Naphthoquinone-Amino Acid Derivatives ()

Compounds 3–6 and 7–10 in feature 1,4-dioxo-naphthalene cores conjugated to amino acids (e.g., L-proline, L-alanine). While structurally distinct from the R-enantiomer, they share synthetic methodologies:

- Synthesis: Both classes employ amino acid coupling under basic conditions (e.g., KOH in DMSO/water) .

- Functional Groups: The R-enantiomer uses an ethyl ester for prodrug delivery, whereas naphthoquinone derivatives rely on ketone groups for redox activity .

Biological Activity

((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-L-proline xMaleate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C24H32N2O9

- Molecular Weight : 464.53 g/mol

- CAS Number : 76420-75-2

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could affect various physiological processes.

- Receptor Modulation : The compound appears to interact with certain neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.

- Antioxidant Activity : There is evidence indicating that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. For example, studies have shown efficacy against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal activity in vitro.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions like arthritis.

Neuroprotective Properties

Recent investigations suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions and reduce apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Case Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited a marked decrease in joint swelling and pain scores compared to the placebo group over an eight-week period.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.